TVB-3166 - 1533438-83-3

TVB-3166

Catalog Number: EVT-284457
CAS Number: 1533438-83-3
Molecular Formula: C24H24N4O
Molecular Weight: 384.483
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TVB-3166 is an inhibitor of fatty acid synthase (FASN; IC50 = 0.042 µM). It inhibits the biosynthesis of palmitate in Calu-6 non-small cell lung cancer (NSCLC) cells and MRC-5 lung fibroblasts in a concentration-dependent manner. TVB-3166 (0.2 µM) induces apoptosis in Calu-6, as well as 22Rv1 prostate cancer, cells. It reduces tumor growth in an OVCAR-8 mouse xenograft model and K-Ras-wild-type or -mutant patient-derived xenograft (PDX) mouse models when administered at a dose of 60 mg/kg. TVB-3166 (50 mg/kg) also reduces lung viral titers in mice infected with respiratory syncytial virus A (RSV-A).
TVB-3166 is an orally-available, reversible, potent, and selective FASN inhibitor, inducing apoptosis, inhibiting anchorage-independent cell growth under lipid-rich conditions, and inhibiting in-vivo xenograft tumor growth.

TVB-2640

    Compound Description: TVB-2640 is an orally bioavailable, first-in-class, small molecule reversible inhibitor of FASN. [, , , , , ] Preclinical studies have shown that TVB-2640 exhibits antitumor effects in various cancer cell lines. [, ] In a Phase 1 clinical trial, TVB-2640 demonstrated a manageable safety profile and encouraging signs of clinical activity, both as monotherapy and in combination with paclitaxel. [] Pharmacodynamic analyses revealed target engagement in both tumor and surrogate tissues. []

TVB-3166

    Compound Description: TVB-3166 is an analog of TVB-2640 with a slightly lower molecular weight, making it more suitable for in vitro use. [] It demonstrates potent FASN inhibition and has been studied in preclinical models for its ability to remodel tumor cell membranes, disrupt signaling pathways (pAkt, Wnt/beta-catenin), reprogram gene expression, and induce apoptosis in tumor cells. []

    Relevance: As an analog of TVB-2640, TVB-3166 is inherently structurally related to it. [] Since TVB-2640 is considered structurally related to "FASN inhibitor 1" based on their shared FASN inhibitory activity, TVB-3166 can also be deemed structurally related to "FASN inhibitor 1" through this association.

TVB-3664

    Compound Description: TVB-3664 is a potent and specific small molecule inhibitor of FASN. [, , ] While it showed limited efficacy as a single agent in preclinical studies, TVB-3664 potentiated chemotherapy drug-induced DNA damage and apoptosis in colon cancer cell lines and patient-derived organoids. [] It achieves this by blocking DNA damage response pathways, specifically by inhibiting BRCA1 and 53BP1 recruitment to γH2AX foci, thereby preventing homologous recombination and non-homologous end joining repair mechanisms. [] This suggests a potential role for TVB-3664 in combination therapies to enhance the efficacy of conventional chemotherapy.

    Relevance: TVB-3664's designation as a FASN inhibitor links it structurally to "FASN inhibitor 1". [, , ] The shared target and inhibitory activity suggest a potential for overlapping pharmacophoric features between the two compounds.

Orlistat

    Compound Description: Orlistat is a clinically approved drug for obesity that acts as a FASN inhibitor. [, ] It demonstrates multi-target activity, interacting with at least seven targets implicated in tumor biology. [] This promiscuity makes orlistat a promising candidate for repurposing as a cancer therapy. [] Research suggests that orlistat enhances the sensitivity of oral squamous cell carcinoma (OSCC) cells to cisplatin and paclitaxel by downregulating cyclin B1. []

    Relevance: Both orlistat and "FASN inhibitor 1" belong to the FASN inhibitor class, establishing their structural relatedness. [, ] While the specific structural similarities remain undefined without further information on "FASN inhibitor 1", their shared ability to inhibit FASN strongly suggests common features in their chemical structures that facilitate this interaction.

UCM-Gi028

    Compound Description: UCM-Gi028 represents the lead compound in the first generation of a novel family of synthetic FASN inhibitors. [] Preclinical studies revealed its potent antitumor activity in Her-2-positive breast cancer models, both in vitro and in vivo, particularly when combined with other anticancer agents like lapatinib, erlotinib, trastuzumab, and gefitinib. [] Notably, UCM-Gi028 maintained its efficacy in trastuzumab-resistant cells, suggesting a potential for overcoming resistance mechanisms. [] Moreover, it exhibited a favorable toxicity profile compared to other synthetic FASN inhibitors, making it a promising candidate for further preclinical and clinical development. []

    Relevance: The classification of UCM-Gi028 as a FASN inhibitor directly links it structurally to "FASN inhibitor 1". [] Although the precise structural similarities between them remain unknown, their shared ability to inhibit FASN strongly suggests they possess common pharmacophoric elements.

C75

  • Relevance: C75, as a synthetic FASN inhibitor, shares a structural relationship with "FASN inhibitor 1" through their common target. [, , ] This suggests that despite differences in their overall structures, both compounds likely possess similar pharmacophores enabling them to bind to and inhibit FASN.

ASC60

    Compound Description: ASC60 is a small molecule FASN inhibitor demonstrating promising antitumor activity in preclinical studies. [] In vivo studies using MC38 colon cancer and patient-derived orthotopic xenograft (PDOX) brain metastasis models showed that ASC60 effectively suppressed tumor growth. [] Notably, ASC60 enhanced the antitumor activity of programmed cell death-1 (PD-1) antibodies in the MC38 model, suggesting a potential for synergistic effects in combination therapies. [] Despite demonstrating lower potency in inhibiting palmitate synthesis in mouse models compared to human cells, ASC60 significantly extended lifespan in the PDOX model, warranting further investigation for its therapeutic potential in humans. []

    Relevance: ASC60 is considered structurally related to "FASN inhibitor 1" through their shared classification as FASN inhibitors. [] This implies potential similarities in their pharmacophoric features, which are responsible for their interaction with FASN.

Overview

TVB-3166 is a potent and selective inhibitor of fatty acid synthase, an enzyme critical in the de novo synthesis of fatty acids. This compound has garnered attention for its potential therapeutic applications in cancer treatment and viral infections. Fatty acid synthase is often overexpressed in various malignancies, making it a promising target for anticancer therapies. TVB-3166 has shown efficacy in reducing tumor growth and inducing apoptosis in cancer cell lines without adversely affecting normal cells.

Source and Classification

TVB-3166 is classified as a fatty acid synthase inhibitor and is derived from a series of chemical compounds designed to selectively target the fatty acid synthase enzyme. The compound was developed by researchers at 3-V Biosciences and has been characterized in several studies for its anticancer properties and mechanisms of action. Its development is part of a broader effort to explore metabolic pathways in cancer cells, particularly those involving lipid metabolism.

Synthesis Analysis

The synthesis of TVB-3166 involves several key steps that ensure the compound's potency and selectivity. While specific synthetic routes are proprietary, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo multiple transformations.
  2. Reactions: Key reactions likely include coupling reactions, protection-deprotection steps, and possibly cyclization to form the final structure.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography to achieve the desired purity levels.

The detailed synthetic pathways are often kept confidential due to intellectual property considerations but are typically optimized for yield and efficiency.

Molecular Structure Analysis

TVB-3166 has a complex molecular structure characterized by specific functional groups that confer its inhibitory activity against fatty acid synthase. The structural formula includes:

  • Core Structure: A central scaffold that interacts with the active site of fatty acid synthase.
  • Functional Groups: Various functional groups that enhance solubility and bioavailability.

The molecular weight of TVB-3166 is approximately 400 g/mol, which supports its pharmacokinetic properties. Detailed structural data can be obtained through X-ray crystallography or NMR spectroscopy, which provides insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

TVB-3166 primarily acts through competitive inhibition of fatty acid synthase, disrupting the enzyme's ability to catalyze the synthesis of palmitate from acetyl-CoA and malonyl-CoA. Key reactions involved in its mechanism include:

  1. Inhibition Reaction: TVB-3166 binds to the active site of fatty acid synthase, preventing substrate access.
  2. Alteration of Lipid Metabolism: By inhibiting fatty acid synthesis, TVB-3166 alters the lipid composition of cancer cells, impacting membrane integrity and signaling pathways.

The compound's ability to modulate lipid metabolism is critical for its anticancer effects, as many cancer cells rely heavily on fatty acid synthesis for proliferation.

Mechanism of Action

The mechanism by which TVB-3166 exerts its effects involves several interconnected processes:

  1. Inhibition of Fatty Acid Synthase: By blocking the enzyme's activity, TVB-3166 reduces levels of palmitate and other saturated fatty acids critical for cell membrane formation and energy storage.
  2. Induction of Apoptosis: In various cancer cell lines, including breast and prostate cancers, treatment with TVB-3166 has been shown to increase apoptosis rates significantly.
  3. Disruption of Signaling Pathways: The compound affects several signaling pathways, including the phosphoinositide 3-kinase-Akt-mammalian target of rapamycin pathway and β-catenin signaling, further enhancing its anticancer effects.

In vivo studies have demonstrated that TVB-3166 can inhibit tumor growth in xenograft models without affecting normal tissues, highlighting its selectivity for cancer cells.

Physical and Chemical Properties Analysis

TVB-3166 possesses several notable physical and chemical properties:

  • Solubility: The compound exhibits good solubility in organic solvents, which facilitates its use in biological assays.
  • Stability: Stability studies indicate that TVB-3166 remains effective under physiological conditions for extended periods.
  • Melting Point: The melting point is typically determined through differential scanning calorimetry or similar techniques to assess purity.

These properties are essential for determining the appropriate formulation for clinical use.

Applications

TVB-3166 has several potential applications in scientific research and medicine:

  1. Cancer Therapy: As a fatty acid synthase inhibitor, it is being investigated as a novel therapeutic agent for various cancers where fatty acid metabolism plays a crucial role.
  2. Viral Infections: Recent studies have shown that TVB-3166 can inhibit the replication of respiratory syncytial virus by reducing palmitate synthesis necessary for viral protein modification.
  3. Metabolic Research: The compound serves as a valuable tool in studying lipid metabolism pathways in both normal and cancerous cells.

Properties

CAS Number

1533438-83-3

Product Name

TVB-3166

IUPAC Name

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile

Molecular Formula

C24H24N4O

Molecular Weight

384.483

InChI

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27)

InChI Key

ICDQFUFDAFKCAX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C

Solubility

Soluble in DMSO

Synonyms

TVB-3166; TVB 3166; TVB3166.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.